molecular formula C16H24OSe B14321281 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol CAS No. 105593-82-6

1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol

Katalognummer: B14321281
CAS-Nummer: 105593-82-6
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: ZRLKVBQQZDLFRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenyl group and a methylselanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Addition of the methylselanyl group: This can be done using organoselenium reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylselanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylselanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved in its action include oxidative stress response and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(Methylselanyl)propan-2-yl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.

    1-(2-(Methylselanyl)propan-2-yl)cyclohexan-1-ol: Lacks the phenyl group, making it less complex.

Uniqueness

1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is unique due to the presence of both a phenyl group and a methylselanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

105593-82-6

Molekularformel

C16H24OSe

Molekulargewicht

311.3 g/mol

IUPAC-Name

1-(2-methylselanylpropan-2-yl)-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C16H24OSe/c1-15(2,18-3)16(17)12-8-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10,14,17H,7-8,11-12H2,1-3H3

InChI-Schlüssel

ZRLKVBQQZDLFRW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1(CCCCC1C2=CC=CC=C2)O)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.